molecular formula C20H16Cl2N2S B12906198 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 62721-88-4

1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B12906198
CAS No.: 62721-88-4
M. Wt: 387.3 g/mol
InChI Key: DIDWOONWCXKSCW-UHFFFAOYSA-N
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Description

1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound featuring a partially saturated quinazoline core substituted with two ortho-chlorophenyl groups at the 1- and 2-positions and a thione (C=S) group at position 4. The tetrahydroquinazoline scaffold imports conformational flexibility, while the electron-withdrawing chlorophenyl substituents influence electronic distribution and intermolecular interactions.

Properties

CAS No.

62721-88-4

Molecular Formula

C20H16Cl2N2S

Molecular Weight

387.3 g/mol

IUPAC Name

1,2-bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

InChI

InChI=1S/C20H16Cl2N2S/c21-15-9-3-1-7-13(15)19-23-20(25)14-8-2-5-11-17(14)24(19)18-12-6-4-10-16(18)22/h1,3-4,6-7,9-10,12H,2,5,8,11H2

InChI Key

DIDWOONWCXKSCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorobenzylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinazolines exhibit significant antimicrobial properties. Specifically, molecular docking studies suggest that 1,2-bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can bind effectively to key enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase. This binding suggests potential as an antitubercular agent against multidrug-resistant strains of the bacteria .

Antidiabetic Potential

The compound has also shown promise in the treatment of diabetes. Inhibitory activity against α- and β-glucosidases has been reported, indicating its potential to modulate glucose metabolism. This could make it a valuable candidate for developing new treatments aimed at managing blood sugar levels in diabetic patients .

Anticancer Properties

Research indicates that tetrahydroquinazoline derivatives may possess anticancer properties. The compound's ability to inhibit specific signaling pathways involved in tumor growth and proliferation is under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for further development in oncology .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions. This synthetic route not only provides excellent yields but also allows for the introduction of functional groups that can enhance biological activity .

Case Studies

  • Antitubercular Activity : A study conducted on synthesized derivatives demonstrated high binding affinity towards essential enzymes in Mycobacterium tuberculosis. The results indicated that these compounds could serve as lead candidates for developing new antitubercular drugs .
  • Diabetes Management : Another investigation focused on the compound's inhibitory effects on glucosidases revealed promising results that could lead to novel therapeutic strategies for diabetes management .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues in the Tetrahydroquinazoline-Thione Family

Several tetrahydroquinazoline-thione derivatives have been synthesized, as highlighted in the Screening Compounds Database (). Key comparisons include:

Compound Name Molecular Weight Substituents (Positions) Key Differences
Target Compound ~421 (estimated) 2-chlorophenyl (1,2) Reference compound for comparison
1-[2-(4-Methoxyphenyl)ethyl]-2-(4-nitrophenyl)-... (Compound 1, ) 421.52 4-Methoxyphenethyl (1), 4-nitrophenyl (2) Electron-donating (methoxy) vs. electron-withdrawing (nitro) substituents; altered solubility and reactivity
1-[2-(4-Methoxyphenyl)ethyl]-2-(3-nitrophenyl)-... (Compound 8, ) 421.52 4-Methoxyphenethyl (1), 3-nitrophenyl (2) Meta-nitro substitution may enhance steric hindrance compared to para-nitro in Compound 1

Key Observations :

  • Substituent Effects: Replacing 2-chlorophenyl with nitro or methoxy groups modulates electronic properties.
  • Stereoelectronic Impact : Ortho-chlorophenyl groups in the target compound introduce steric hindrance and ortho effects, which are absent in para-substituted analogues (e.g., ’s triazinium compound) .

Heterocyclic Core Variations

Tetrahydroquinazoline vs. Triazine and Triazole Derivatives
  • Triazinium Compound () : 2,6-Bis-(4-chlorophenyl)-3-phenyl-4-thioxo-triazin-1-ium hexachloroantimonate features a triazine core with para-chlorophenyl groups. The triazine ring is smaller and fully aromatic, leading to stronger π-π interactions but reduced flexibility compared to the tetrahydroquinazoline core. The target compound’s saturated ring may enhance bioavailability by reducing metabolic oxidation .
  • Triazole-Thione (): The (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione derivative forms hydrogen-bonded hexamers in its crystal structure. In contrast, the target compound’s larger quinazoline core may favor dimeric or layered packing motifs, though crystallographic data for the target is unavailable in the provided evidence .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : The triazinium compound () shows an NH stretch at 3240 cm⁻¹, comparable to the target’s expected NH/TH stretching modes. However, the absence of aromatic C–Cl stretches in ’s pyrazine-thione (simpler structure) underscores the complexity introduced by chlorophenyl groups in the target .
  • Crystallography: Pyrazine-2(1H)-thione () crystallizes in a monoclinic P21/m system (a = 5.6113 Å, b = 6.4370 Å), while the triazole-thione () forms a hydrogen-bonded hexamer. The target’s bulkier structure likely adopts a triclinic or orthorhombic system with longer unit cell parameters, though further studies are needed .

Biological Activity

1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS: 62721-88-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on existing literature.

Synthesis

The compound is synthesized through the reaction of 2-chlorophenyl-substituted amines and α-aminoamidines under mild conditions. This method allows for high yields and easy purification processes. The incorporation of thione functionality is crucial for enhancing the biological activity of the resulting tetrahydroquinazoline derivatives .

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of tetrahydroquinazoline derivatives. Molecular docking studies indicate that this compound exhibits significant binding affinity towards key enzymes in Mycobacterium tuberculosis, including:

  • Dihydrofolate reductase (DHFR)
  • Pantothenate kinase (MtPanK)
  • FAD-containing oxidoreductase (MtDprE1)

These interactions suggest that the compound may serve as a lead for developing new antitubercular agents against multidrug-resistant strains .

Antidiabetic Activity

The compound also shows promise in diabetic treatment. It has been predicted to inhibit β-glucosidase activity effectively, which is significant for managing blood glucose levels in diabetic patients. The inhibition of this enzyme can help in delaying carbohydrate absorption and controlling postprandial hyperglycemia .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the tetrahydroquinazoline class:

Study Findings Biological Activity
Study AHigh binding affinity towards DHFR and DprE1Antitubercular
Study BInhibition of β-glucosidaseAntidiabetic
Study CDemonstrated cytotoxicity against cancer cell linesAnticancer

These findings collectively indicate that derivatives of tetrahydroquinazolines may possess multifaceted biological activities that could be harnessed for therapeutic applications.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to active sites on target enzymes like DHFR and β-glucosidase.
  • Molecular Interactions : The thione group enhances the lipophilicity and overall binding profile of the compound with biological targets.

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